molecular formula C36H39Cl2FeN3 B14772377 Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-

Cat. No.: B14772377
M. Wt: 640.5 g/mol
InChI Key: GXZZPHRUIXIDCL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- is a complex organometallic compound. This compound is characterized by its intricate structure, which includes iron coordinated with a phenanthroline derivative and a dimethylbenzenamine ligand. The unique arrangement of these ligands around the iron center imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- typically involves the coordination of iron with the respective ligands under controlled conditions. The process begins with the preparation of the phenanthroline derivative and the dimethylbenzenamine ligand. These ligands are then reacted with an iron salt, such as iron(II) chloride, in a suitable solvent like ethanol or acetonitrile. The reaction is often carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the coordination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- undergoes various chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) or iron(0) species. Substitution reactions result in new iron complexes with different ligands.

Scientific Research Applications

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving iron metabolism.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- exerts its effects involves the coordination of the iron center with various molecular targets. The phenanthroline and dimethylbenzenamine ligands facilitate the interaction with biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Iron(II) phenanthroline complexes: These compounds share the phenanthroline ligand but may have different additional ligands.

    Iron(III) chloride complexes: Similar in having iron and chloride but differ in the oxidation state and additional ligands.

    Iron(II) dimethylbenzenamine complexes: These compounds have the dimethylbenzenamine ligand but may lack the phenanthroline component.

Uniqueness

Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro- is unique due to its specific combination of ligands, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C36H39Cl2FeN3

Molecular Weight

640.5 g/mol

IUPAC Name

1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine;dichloroiron

InChI

InChI=1S/C36H39N3.2ClH.Fe/c1-22-11-10-12-23(2)32(22)37-24(3)30-17-15-25-13-14-26-16-18-31(39-34(26)33(25)38-30)27-19-28(35(4,5)6)21-29(20-27)36(7,8)9;;;/h10-21H,1-9H3;2*1H;/q;;;+2/p-2

InChI Key

GXZZPHRUIXIDCL-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C=C2.Cl[Fe]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.